Erabutoxin B

Übersicht

Beschreibung

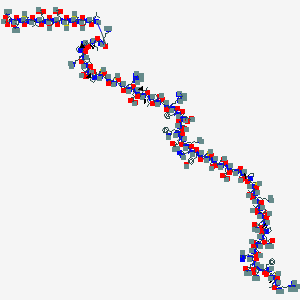

Erabutoxin B is a short-chain neurotoxic peptide purified from the venom of the sea snake Laticauda semifasciata . It is a potent inhibitor of nicotinic acetylcholine receptors, which are crucial for neuromuscular transmission . The compound consists of 62 amino acid residues and includes four disulfide bridges that contribute to its stability and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erabutoxin B can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. This method involves the use of a resin-bound peptide, which is elongated by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the peptide from the venom of Laticauda semifasciata. The venom is collected, and the peptide is isolated using chromatographic techniques such as high-performance liquid chromatography. The purity and identity of the peptide are confirmed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions: Erabutoxin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The disulfide bridges within the peptide can be reduced to yield free thiol groups, which can then participate in further chemical modifications .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used to oxidize the thiol groups to form disulfide bridges.

Reduction: Dithiothreitol or beta-mercaptoethanol can be used to reduce disulfide bridges to free thiol groups.

Substitution: Various chemical reagents can be used to modify specific amino acid residues within the peptide.

Major Products: The major products formed from these reactions include modified versions of this compound with altered disulfide bridge patterns or substituted amino acid residues .

Wissenschaftliche Forschungsanwendungen

Erabutoxin B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and folding.

Biology: It serves as a tool for investigating the structure and function of nicotinic acetylcholine receptors.

Medicine: this compound is used in research on neuromuscular diseases and as a potential therapeutic agent for conditions involving nicotinic acetylcholine receptor dysfunction.

Industry: The compound is utilized in the development of diagnostic assays and as a reference standard in analytical chemistry

Wirkmechanismus

Erabutoxin B exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction. The inhibition of acetylcholine binding leads to muscle paralysis, which is a characteristic effect of neurotoxins . The molecular targets of this compound include the alpha subunits of nicotinic acetylcholine receptors, and the binding involves specific interactions with amino acid residues within the receptor .

Vergleich Mit ähnlichen Verbindungen

Erabutoxin A: Another neurotoxin from the same sea snake, differing by a few amino acid residues.

Alpha-bungarotoxin: A long-chain neurotoxin from the venom of the banded krait, which also targets nicotinic acetylcholine receptors.

Alpha-cobratoxin: A neurotoxin from the venom of the cobra, with similar inhibitory effects on nicotinic acetylcholine receptors.

Uniqueness: Erabutoxin B is unique due to its specific amino acid sequence and the presence of four disulfide bridges, which contribute to its distinct three-dimensional structure and biological activity. Its high affinity and selectivity for nicotinic acetylcholine receptors make it a valuable tool for research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C286H451N87O94S8/c1-20-135(11)218(270(453)329-157(55-33-37-85-288)233(416)334-168(95-132(5)6)242(425)347-185(120-380)257(440)354-190(125-471)263(446)355-188(123-469)259(442)327-163(73-81-212(402)403)238(421)346-180(115-375)252(435)326-165(75-83-214(406)407)240(423)361-216(133(7)8)269(452)356-191(126-472)262(445)342-176(103-204(297)393)250(433)344-178(283(466)467)104-205(298)394)359-209(398)113-315-264(447)195-60-43-91-370(195)279(462)166(57-35-39-87-290)333-268(451)217(134(9)10)362-277(460)226(143(19)386)368-267(450)198-63-46-94-373(198)281(464)193(128-474)320-208(397)111-314-231(414)187(122-468)319-207(396)110-311-228(411)154(58-41-89-308-285(301)302)321-235(418)164(74-82-213(404)405)331-271(454)220(137(13)22-3)364-273(456)221(138(14)23-4)365-276(459)222(139(15)382)360-210(399)112-312-229(412)155(59-42-90-309-286(303)304)322-243(426)169(96-144-47-26-24-27-48-144)335-251(434)177(105-215(408)409)343-254(437)182(117-377)348-246(429)172(99-147-106-310-153-53-31-30-51-151(147)153)338-236(419)160(68-76-199(292)388)324-232(415)156(54-32-36-84-287)323-247(430)173(100-148-107-305-130-316-148)340-244(427)171(98-146-64-66-150(387)67-65-146)337-260(443)189(124-470)353-258(441)186(121-381)351-255(438)183(118-378)345-234(417)159(72-80-211(400)401)318-206(395)109-313-230(413)179(114-374)352-266(449)197-62-45-93-372(197)282(465)194(129-475)358-275(458)223(140(16)383)366-239(422)158(56-34-38-86-289)330-274(457)224(141(17)384)369-278(461)225(142(18)385)367-241(424)162(70-78-201(294)390)328-265(448)196-61-44-92-371(196)280(463)167(71-79-202(295)391)332-253(436)181(116-376)350-256(439)184(119-379)349-248(431)174(101-149-108-306-131-317-149)339-237(420)161(69-77-200(293)389)325-249(432)175(102-203(296)392)341-245(428)170(97-145-49-28-25-29-50-145)336-261(444)192(127-473)357-272(455)219(136(12)21-2)363-227(410)152(291)52-40-88-307-284(299)300/h24-31,47-51,53,64-67,106-108,130-143,152,154-198,216-226,310,374-387,468-475H,20-23,32-46,52,54-63,68-105,109-129,287-291H2,1-19H3,(H2,292,388)(H2,293,389)(H2,294,390)(H2,295,391)(H2,296,392)(H2,297,393)(H2,298,394)(H,305,316)(H,306,317)(H,311,411)(H,312,412)(H,313,413)(H,314,414)(H,315,447)(H,318,395)(H,319,396)(H,320,397)(H,321,418)(H,322,426)(H,323,430)(H,324,415)(H,325,432)(H,326,435)(H,327,442)(H,328,448)(H,329,453)(H,330,457)(H,331,454)(H,332,436)(H,333,451)(H,334,416)(H,335,434)(H,336,444)(H,337,443)(H,338,419)(H,339,420)(H,340,427)(H,341,428)(H,342,445)(H,343,437)(H,344,433)(H,345,417)(H,346,421)(H,347,425)(H,348,429)(H,349,431)(H,350,439)(H,351,438)(H,352,449)(H,353,441)(H,354,440)(H,355,446)(H,356,452)(H,357,455)(H,358,458)(H,359,398)(H,360,399)(H,361,423)(H,362,460)(H,363,410)(H,364,456)(H,365,459)(H,366,422)(H,367,424)(H,368,450)(H,369,461)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,466,467)(H4,299,300,307)(H4,301,302,308)(H4,303,304,309)/t135-,136-,137-,138-,139+,140+,141+,142+,143+,152-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITZDNDAZYTMTC-MJQGTENLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C286H451N87O94S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238296 | |

| Record name | Erabutoxin b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

6869 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9083-23-2 | |

| Record name | Erabutoxin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009083232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erabutoxin b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)

![5-O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13014.png)